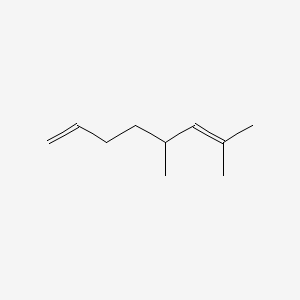
5,7-Dimethylocta-1,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethylocta-1,6-diene is an organic compound with the molecular formula C10H18 It is a diene, meaning it contains two double bonds in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylocta-1,6-diene can be achieved through several methods. One common approach involves the copolymerization of ethylene with this compound using metallocene catalysts. This method allows for the incorporation of double bonds into the polymer chain, facilitating further chemical modifications .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic systems to ensure high yield and purity. The process conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylocta-1,6-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon can convert the diene into a saturated hydrocarbon.
Substitution: The double bonds in this compound can participate in electrophilic addition reactions, where reagents like halogens or hydrogen halides add across the double bonds
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Hydrogen gas with palladium on carbon.
Electrophilic Reagents: Halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr).
Major Products Formed
Oxidation: Epoxides, alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons
Scientific Research Applications
5,7-Dimethylocta-1,6-diene has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers with unique mechanical properties and chemical reactivity.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties, such as increased hydrophilicity and crosslinking capabilities
Mechanism of Action
The mechanism of action of 5,7-Dimethylocta-1,6-diene in various applications involves its ability to undergo chemical transformations that introduce functional groups or crosslinking sites. These transformations are facilitated by the presence of double bonds, which can participate in a variety of reactions, including polymerization and functionalization .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylocta-1,6-diene: Another diene with similar structural features but different reactivity and applications.
2,6-Dimethylocta-2,6-diene: A related compound with different positions of double bonds, leading to distinct chemical behavior.
4,8-Dimethyldecanal: A derivative used as an insect pheromone, showcasing the versatility of such dienes in biological applications.
Uniqueness
5,7-Dimethylocta-1,6-diene is unique due to its specific arrangement of double bonds, which allows for selective reactions and the formation of specialized polymers and materials. Its ability to undergo a wide range of chemical transformations makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
6874-43-7 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
5,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C10H18/c1-5-6-7-10(4)8-9(2)3/h5,8,10H,1,6-7H2,2-4H3 |
InChI Key |
FYZHLRMYDRUDES-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


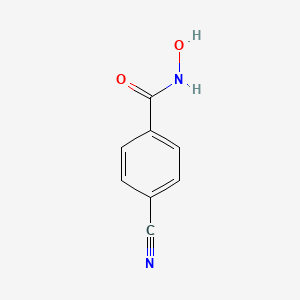

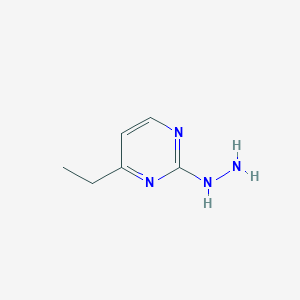
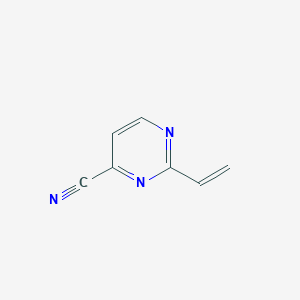
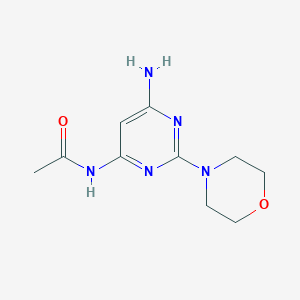
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide](/img/structure/B13893704.png)

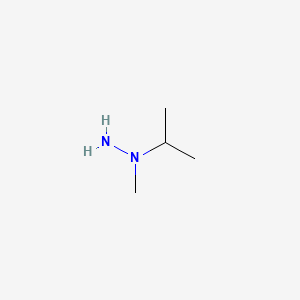
![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B13893717.png)
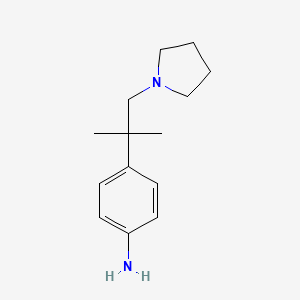
![1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine](/img/structure/B13893725.png)
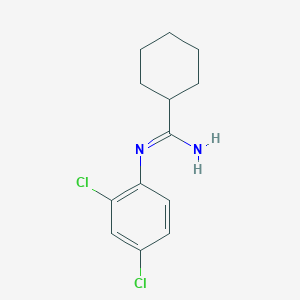
![4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B13893732.png)
![Tert-butyl 1'-oxospiro[azetidine-3,2'-indane]-1-carboxylate](/img/structure/B13893738.png)
